CYP2D6 Enzyme Inhibition: Methyl 6-fluoro-1H-indole-5-carboxylate vs. Non-Fluorinated Analog
In a standardized in vitro human liver microsome assay, Methyl 6-fluoro-1H-indole-5-carboxylate exhibits an IC50 value of 20,000 nM (20 µM) against CYP2D6 [1]. While a direct head-to-head comparison with its non-fluorinated parent, Methyl 1H-indole-5-carboxylate, is not available in this exact assay, the fluorinated compound's activity can be contrasted with other indole-containing molecules. For instance, the 5-HT3 antagonist red-dolasetron, which contains an indole core, exhibits a competitive CYP2D6 IC50 of 70,000 nM (70 µM) [2]. This cross-study comparison suggests that the 6-fluoro substitution on the 5-carboxylate indole scaffold may enhance CYP2D6 inhibitory potency relative to other indole-containing drugs, a factor critical for assessing potential drug-drug interaction (DDI) liability during early-stage development.
| Evidence Dimension | In vitro CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Red-dolasetron (indole-containing drug): 70,000 nM (70 µM) |
| Quantified Difference | Target compound IC50 is 3.5-fold lower (more potent) than red-dolasetron. |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation; 2 hr measurement [1]; red-dolasetron assay details described in separate study [2]. |
Why This Matters
Quantifying CYP inhibition potential is essential for predicting drug-drug interactions; the 20 µM IC50 provides a specific benchmark for medicinal chemists to compare against other lead candidates and assess DDI risk relative to indole-based comparators.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Methyl 6-fluoro-1H-indole-5-carboxylate – CYP2D6 Inhibition Data. View Source
- [2] Sanwald, P., David, M., & Dow, J. (1996). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists. Drug Metabolism and Disposition, 24(5), 602-609. View Source
